4-methyl-1-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
4-Methyl-1-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a chromen-4-one core linked to a piperidinyl-triazolone scaffold. The chromene moiety (4-oxo-4H-chromene-2-carbonyl) is a bicyclic structure known for its pharmacological relevance, including anti-inflammatory and antimicrobial properties . The piperidine linkage provides conformational flexibility, which may facilitate interactions with biological targets such as enzymes or receptors.
Structural characterization of similar compounds (e.g., pyrazole and triazole derivatives) has been achieved using X-ray crystallography tools like SHELX and ORTEP-3, ensuring precise determination of bond lengths, angles, and intermolecular interactions . While direct data on this compound’s synthesis are unavailable, analogous methodologies involve coupling chromene-carbonyl intermediates with piperidinyl-triazolone precursors under catalytic conditions .
Properties
IUPAC Name |
4-methyl-2-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O4/c1-24-17(19(20,21)22)23-26(18(24)29)11-6-8-25(9-7-11)16(28)15-10-13(27)12-4-2-3-5-14(12)30-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJCOLDIGXUBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. The process may start with the preparation of the chromene and piperidine intermediates, followed by their coupling with the triazole ring. Common reagents used in these reactions include trifluoromethylating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form different derivatives.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety might yield chromone derivatives, while reduction of the piperidine ring could produce piperidine alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential use as a drug candidate or as a tool for studying biological processes.
Industry
In industry, this compound might find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-1-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula.
Pharmacological and Physicochemical Properties
- Trifluoromethyl (-CF₃) vs. In contrast, chloro/fluoro-substituted analogs (e.g., ’s compound) rely on halogen bonding for activity .
- Chromene vs. Coumarin Derivatives: Chromen-4-one analogs share structural similarity with coumarins, which are known for anticoagulant and antioxidant activities. The target’s chromene-2-carbonyl group may exhibit distinct electronic properties compared to coumarin-3-carboxylic acids .
Intermolecular Interactions and Crystal Packing
In analogs like 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one, intramolecular hydrogen bonds (e.g., C–H···N/O) stabilize the structure, while crystal packing involves π-π stacking and van der Waals interactions . The target compound’s trifluoromethyl group may introduce unique C–F···H or C–F···π interactions, influencing solubility and crystallinity .
Research Findings and Implications
- Antimicrobial Potential: Fluorinated and chlorinated pyrazole/piperidine derivatives () show explicit antimicrobial activity, suggesting the target compound may share similar efficacy with enhanced pharmacokinetics due to -CF₃ .
- Thermodynamic Stability: The chromene-carbonyl group’s conjugation system may increase thermal stability compared to non-conjugated analogs (e.g., thiophene-containing triazolones in ) .
- Synthetic Challenges: The trifluoromethyl group’s introduction requires specialized fluorination techniques, which may complicate synthesis compared to halogenated derivatives .
Biological Activity
The compound 4-methyl-1-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic derivative that combines structural elements from chromenes, piperidines, and triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperidine ring attached to a chromene moiety and a triazole ring, which may contribute to its biological properties. The presence of trifluoromethyl groups typically enhances the lipophilicity and metabolic stability of organic compounds.
Currently, the precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it may interact with specific cellular targets, influencing various biochemical pathways. Preliminary studies suggest it may exhibit antitumor activity by inducing apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of chromone compounds exhibit significant antimicrobial properties. For example, derivatives similar to 4-methyl-1-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl) have shown effectiveness against various bacterial strains including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In vitro studies have demonstrated that certain modifications to the chromene structure can enhance antibacterial potency .
Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties. Studies have shown that related chromone derivatives can inhibit tumor cell proliferation and induce cell cycle arrest in various cancer cell lines. The specific pathways involved are still being elucidated, but potential mechanisms include modulation of apoptosis-related proteins and cell signaling pathways .
Case Studies
Several case studies have been conducted to evaluate the biological effects of compounds related to 4-methyl-1-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl) :
- Case Study on Antibacterial Activity : A study involving a series of chromone derivatives demonstrated significant antibacterial activity against S. aureus and Candida albicans. The study highlighted that structural modifications could lead to enhanced efficacy .
- Case Study on Antitumor Effects : Another study explored the cytotoxic effects of chromone derivatives on human cancer cell lines. Results indicated that certain derivatives could inhibit cell growth by inducing apoptosis through the activation of caspases .
Pharmacokinetics
The pharmacokinetic profile of 4-methyl-1-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl) is not yet fully characterized. However, preliminary data suggest it has moderate solubility in water and may exhibit favorable absorption characteristics due to its lipophilic nature.
Comparative Analysis
A comparison with similar compounds reveals unique biological activities attributed to the trifluoromethyl group and the combination of chromene and triazole structures:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-methyl chromone derivative | Chromene core | Antibacterial activity |
| Piperidine-based chromones | Piperidine ring | Antitumor effects |
| Triazole-containing compounds | Triazole ring | Potential antifungal activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-1-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions between chromone derivatives and triazolone precursors. For example, ultrasound-assisted methods (non-conventional) improve reaction efficiency and reduce side products compared to conventional thermal methods, as demonstrated in analogous syntheses of trifluoromethyl-pyrazolone derivatives . Acidic media (e.g., HCl or H₂SO₄) are often used to facilitate cyclization and stabilize intermediates . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as shown in studies of structurally related triazolone and chromene derivatives . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., trifluoromethyl groups show distinct splitting patterns).
- FTIR : To confirm carbonyl (C=O) and chromene-oxo (4-oxo-4H-chromene) stretches.
- High-resolution mass spectrometry (HRMS) : For exact mass validation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl group or oxidation of the chromene moiety. Stability studies under accelerated conditions (40°C/75% RH for 6 months) are advised to assess degradation pathways, as seen in piperidine-triazolone analogs .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
- Methodological Answer : Discrepancies may arise from divergent reaction conditions (e.g., solvent polarity, temperature gradients). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, ultrasound irradiation (20–40 kHz) reduces reaction time and minimizes side products like dimerized chromene derivatives, as observed in analogous trifluoromethyl-pyrazolone syntheses . Chromatographic and spectroscopic comparisons with reference standards (e.g., spiked NMR samples) help isolate and identify impurities .
Q. What mechanistic insights exist for the reactivity of the 4-oxo-4H-chromene-2-carbonyl moiety in this compound?
- Methodological Answer : The chromene carbonyl group participates in nucleophilic acyl substitution, forming stable intermediates with piperidine nitrogen. Density Functional Theory (DFT) calculations can model transition states, while kinetic studies (e.g., monitoring reaction progress via HPLC) reveal rate-determining steps. For example, electron-withdrawing groups (e.g., trifluoromethyl) on the triazolone ring enhance electrophilicity at the chromene carbonyl, accelerating piperidine coupling .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) leverages the compound’s structural motifs. The chromene moiety may intercalate with DNA or inhibit topoisomerases, while the trifluoromethyl group enhances metabolic stability. Pharmacophore modeling of analogs (e.g., pyridopyrimidinones ) can guide SAR studies. In vitro assays (e.g., enzyme inhibition) validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
